molecular formula C22H26N6O2S B2382382 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazine CAS No. 920625-10-1

1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazine

Cat. No.: B2382382
CAS No.: 920625-10-1
M. Wt: 438.55
InChI Key: NEZWCSPDOMENNL-UHFFFAOYSA-N
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Description

1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazine is a useful research compound. Its molecular formula is C22H26N6O2S and its molecular weight is 438.55. The purity is usually 95%.
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Scientific Research Applications

Analogues of σ Receptor Ligand

  • Analogues of σ receptor ligand, similar in structure to the compound , have been studied for their potential therapeutic and/or diagnostic applications in oncology. Modifications to reduce lipophilicity were made to improve utility, highlighting the compound's relevance in cancer research (Abate et al., 2011).

Antipsychotic Agent Development

  • Piperazinyl-phenyl-arylsulfonamides, structurally related to the compound, were identified for their high affinities for serotonin receptors, particularly 5-HT(2C) and 5-HT(6). These compounds are being investigated for their potential as atypical antipsychotic agents (Park et al., 2010).

Serotonin Receptor Agents

  • Structure-affinity and activity relationships for serotonin receptors have been studied in compounds like the one mentioned. These studies provide insights into their potential as agonists or antagonists for serotonin receptors, with implications for neurological and psychiatric disorder treatments (Leopoldo et al., 2007).

Oxytocin Receptor Antagonist Analysis

  • Methods for determining a non-peptide oxytocin receptor antagonist in human plasma were developed, emphasizing the compound's importance in reproductive biology and potential therapeutic applications (Kline et al., 1999).

Anticancer Evaluation

  • Polyfunctional substituted 1,3-thiazoles with a piperazine substituent demonstrated significant anticancer activity. This highlights the potential of structurally similar compounds in cancer therapeutics (Turov, 2020).

Antibacterial Activities

  • Piperazine derivatives have been synthesized and shown to possess antibacterial activities, indicating the compound's potential use in addressing bacterial infections (Wu Qi, 2014).

Serotonin Receptor Ligands

  • Piperazinyl derivatives of certain compounds showed high binding affinities for serotonin receptors, suggesting possible applications in treating disorders related to serotonin dysregulation (Park et al., 2011).

Properties

IUPAC Name

1-[(1-phenyltetrazol-5-yl)methyl]-4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O2S/c29-31(30,21-11-10-18-6-4-5-7-19(18)16-21)27-14-12-26(13-15-27)17-22-23-24-25-28(22)20-8-2-1-3-9-20/h1-3,8-11,16H,4-7,12-15,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZWCSPDOMENNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCN(CC3)CC4=NN=NN4C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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